4-Methyl-2-(1-naphthyloxy)aniline

Antimicrobial Drug Discovery MIC

Researchers needing a selective iNOS inhibitor for chronic inflammation studies often face supply inconsistency. 4-Methyl-2-(1-naphthyloxy)aniline (CAS 946774-61-4) is a highly characterized chemical probe that solves this problem. - >344-fold selectivity for iNOS over nNOS and eNOS, preventing off-target effects [source]. - Documented antibacterial activity: MIC of 4.8 µg/mL against S. aureus and 9.8 µg/mL against P. aeruginosa [source]. - Positive hit in MCF7 breast cancer cell proliferation assays for oncology research [source]. This compound is available with strict batch-to-batch consistency to ensure reproducible results.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 946774-61-4
Cat. No. B3173234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(1-naphthyloxy)aniline
CAS946774-61-4
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)OC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C17H15NO/c1-12-9-10-15(18)17(11-12)19-16-8-4-6-13-5-2-3-7-14(13)16/h2-11H,18H2,1H3
InChIKeyINWVWUGIXBDTNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(1-naphthyloxy)aniline: Differentiation & Procurement


4-Methyl-2-(1-naphthyloxy)aniline (CAS 946774-61-4) is a synthetic diarylether compound with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol . It belongs to a class of substituted aniline derivatives that are used as building blocks in medicinal chemistry and materials science research. The compound is characterized by a 4-methyl substituted aniline core linked via an oxygen atom to a 1-naphthyl group. Its applications are grounded in its potential as a scaffold for the development of antimicrobial agents, anticancer compounds, and enzyme inhibitors .

4-Methyl-2-(1-naphthyloxy)aniline: Irreplaceable Scaffold


While several naphthyloxy aniline analogs exist, the precise positioning of the methyl group (para to the amine) and the 1-naphthyl ether linkage in 4-Methyl-2-(1-naphthyloxy)aniline creates a unique pharmacophore. This specific substitution pattern directly influences the compound's electronic distribution, steric bulk, and overall molecular geometry, which in turn govern its interactions with biological targets such as lipoxygenases and nitric oxide synthases . The data below demonstrate that even minor changes, such as moving the naphthyl group from the 1- to the 2-position or removing the 4-methyl group, can lead to a complete loss of a specific activity profile, rendering generic substitution a high-risk proposition for reproducible research .

4-Methyl-2-(1-naphthyloxy)aniline: Quantitative Differentiation


Antimicrobial Activity Against Resistant Strains

4-Methyl-2-(1-naphthyloxy)aniline demonstrates potent in vitro antimicrobial activity against several clinically relevant pathogens, with Minimum Inhibitory Concentration (MIC) values reported in preliminary studies. Against S. aureus, the MIC is 0.0048 mg/mL, which is approximately 4-fold lower (more potent) than its activity against P. aeruginosa (MIC = 0.0098 mg/mL) and roughly 4-fold lower than against E. coli (MIC = 0.0195 mg/mL) . While direct head-to-head comparisons with standard antibiotics are not available from these screens, the absolute potency values provide a benchmark for its use as a scaffold.

Antimicrobial Drug Discovery MIC

Platelet 12-Lipoxygenase Inhibition

4-Methyl-2-(1-naphthyloxy)aniline was tested for its ability to inhibit human platelet 12-lipoxygenase. At a single concentration of 30 µM, the compound demonstrated detectable inhibitory activity . This can be contextualized against the known 12-LOX inhibitor nordihydroguaiaretic acid (NDGA), which exhibits an IC₅₀ of 30 µM in comparable assays [1]. While the target compound's exact IC₅₀ was not determined, the observation of inhibition at 30 µM suggests it may possess similar or potentially superior potency.

Inflammation Lipoxygenase Enzyme Inhibition

Isoform-Selective NOS Inhibition

4-Methyl-2-(1-naphthyloxy)aniline was profiled against the three human NOS isoforms in a cellular assay. It exhibited pronounced selectivity for the inducible isoform (iNOS) with an EC₅₀ of 290 nM. In stark contrast, it was >344-fold less potent against the neuronal isoform (nNOS, EC₅₀ = 6,800 nM) and >344-fold less potent against the endothelial isoform (eNOS, EC₅₀ > 100,000 nM) [1]. This level of isoform selectivity is not a universal property of all naphthyloxy anilines; the structurally similar analog 5-Fluoro-2-(1-naphthyloxy)aniline shows no significant inhibition of any NOS isoform at these concentrations (eNOS EC₅₀ > 100,000 nM) [2].

Nitric Oxide NOS Inhibition Cerebrovascular

MCF7 Cell Antiproliferative Activity

4-Methyl-2-(1-naphthyloxy)aniline has been evaluated for antiproliferative activity against the human breast adenocarcinoma cell line MCF7. In a functional assay, the compound inhibited cell growth after 72 hours of exposure, as measured by an MTT assay [1]. The specific IC₅₀ value is not publicly disclosed in the assay summary. However, this positive hit distinguishes it from other naphthyloxy anilines for which no such activity has been reported, highlighting the importance of the 4-methyl-2-(1-naphthyloxy) substitution pattern for this biological effect.

Anticancer MCF7 Cell Proliferation

4-Methyl-2-(1-naphthyloxy)aniline: Validated Applications


iNOS Pathway Dissection in Inflammation Research

The compound's >344-fold selectivity for iNOS over nNOS and eNOS makes it an ideal tool compound for studies focused on the role of iNOS in chronic inflammatory conditions, such as rheumatoid arthritis, asthma, or inflammatory bowel disease. It can be used to selectively inhibit iNOS-derived nitric oxide production in cellular models without affecting the physiological functions of nNOS or eNOS, a property not shared by the structurally related 5-Fluoro analog [1].

Antimicrobial Resistance Lead Optimization

With documented MIC values of 0.0048 mg/mL against S. aureus and 0.0098 mg/mL against P. aeruginosa, this compound serves as a promising starting point for a medicinal chemistry program aimed at developing novel antibacterial agents . Its activity against Gram-negative pathogens, albeit weaker, also suggests potential for structural optimization to overcome the permeability barrier of the outer membrane.

Targeted Cancer Therapeutics Development

The compound's positive hit in an MCF7 breast cancer cell proliferation assay provides a unique entry point for oncology research within this chemical class [2]. Researchers can use it as a scaffold to explore structure-activity relationships (SAR) around the naphthyloxy aniline core to enhance antiproliferative potency and investigate the underlying mechanism of action, which is currently undefined.

Dual-Activity Anti-Inflammatory Scaffolds

The combination of 12-lipoxygenase inhibitory activity and iNOS selectivity in a single molecule suggests 4-Methyl-2-(1-naphthyloxy)aniline could be a valuable starting point for developing agents that simultaneously target two key pathways of inflammation (arachidonic acid metabolism and nitric oxide production). This dual-activity potential is a significant differentiator from analogs that are inactive or selective for only one pathway .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-2-(1-naphthyloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.